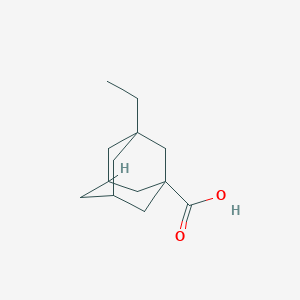

3-Ethyladamantane-1-carboxylic acid

描述

Stereochemical Considerations in Adamantane Functionalization

The stereochemistry of adamantane reactions is governed by its rigid, cage-like structure. While 3-ethyladamantane-1-carboxylic acid is achiral, any reaction that introduces a new substituent at a position that is not on the existing C2 axis of symmetry (which passes through the C-1 and C-3 atoms) will result in the formation of stereoisomers.

For example, functionalizing one of the two equivalent secondary carbons adjacent to the C-1 position (the C-2 or C-9 position) would create a chiral molecule. Similarly, introducing a third, different substituent at the C-5 or C-7 bridgehead position would also result in a chiral compound. The synthesis of 1,2-disubstituted adamantanes highlights the inherent chirality of such substitution patterns. mdpi.com

Due to the defined geometry of the adamantane cage, reagents often approach from the least sterically hindered path, which can sometimes provide a degree of stereocontrol. However, achieving high stereoselectivity in the functionalization of a pre-substituted adamantane can be challenging and often results in a mixture of diastereomers that require separation. The design of synthetic routes for complex, poly-substituted adamantane derivatives must therefore carefully consider the stereochemical outcomes at each step. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-ethyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBLNYRNJSFPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371301 | |

| Record name | 3-ethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37845-05-9 | |

| Record name | 3-ethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivative Synthesis and Structural Diversity in Adamantane Research

Synthesis of Chiral Adamantane (B196018) Derivatives

The inherent symmetry of the adamantane molecule (Td symmetry group) means that monosubstituted and many disubstituted derivatives are achiral. wikipedia.org 3-Ethyladamantane-1-carboxylic acid, having substituents at the 1 and 3 bridgehead positions, is itself an achiral molecule. However, it serves as a valuable precursor for the synthesis of chiral derivatives.

Chirality can be introduced by further functionalization of the adamantane cage at a position that breaks the molecule's plane of symmetry. For instance, the introduction of a third, different substituent at another bridgehead or secondary carbon position would create a chiral center. While the direct synthesis of chiral derivatives from this compound is not extensively documented, the principles are well-established in adamantane chemistry. The synthesis of 1,2-disubstituted adamantane derivatives, for example, inherently leads to chiral compounds. mdpi.com The resolution of racemic mixtures or the use of stereoselective synthesis methods are common strategies to obtain enantiomerically pure adamantane derivatives. The specific rotation values for chiral adamantanes are often small, typically within 1°. wikipedia.org

Polyfunctional Adamantane Derivatives as Synthetic Building Blocks

Polyfunctional adamantane derivatives are molecules that possess multiple reactive sites, enabling their use as versatile building blocks in supramolecular chemistry and polymer science. This compound is a prime example of a bifunctional building block, featuring a stable alkyl group and a reactive carboxylic acid moiety.

The true potential as a polyfunctional building block is realized when additional functional groups are introduced onto the adamantane scaffold. Research has shown that it is possible to synthesize adamantane derivatives containing two different functional groups, such as a carboxylic acid and an azole group. mdpi.com For instance, 3-(azol-1-yl)-1-adamantanecarboxylic acids have been synthesized and used to create coordination polymers. mdpi.com In these structures, the rigid adamantane cage acts as an angled spacer, while the carboxylate and azole groups coordinate to metal centers.

This concept can be extended to this compound. By introducing another functional group (e.g., a hydroxyl or amino group) at a different bridgehead position, a trifunctional building block can be created. The presence of multiple, spatially distinct functional groups allows for the construction of complex three-dimensional structures with applications in materials science and drug delivery. nih.gov

The table below illustrates examples of polyfunctional adamantane building blocks.

| Adamantane Derivative | Functional Groups | Application / Potential |

| 1,3-Adamantanedicarboxylic acid | Two Carboxylic Acids | Synthesis of 1,3-diaminoadamantane, polymers. chemicalbook.com |

| 3-Hydroxyadamantane-1-carboxylic acid | Hydroxyl, Carboxylic Acid | Bifunctional intermediate. sigmaaldrich.com |

| 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid | Triazole, Carboxylic Acid | Building blocks for coordination polymers. mdpi.com |

| This compound | Ethyl, Carboxylic Acid | Bifunctional scaffold for further derivatization. |

Introduction of Diverse Functional Groups onto the Adamantane Scaffold

The functionalization of the adamantane core can be achieved through various chemical transformations. These can be broadly categorized into two approaches: modification of existing substituents and direct functionalization of the adamantane C-H bonds.

Advanced Applications in Material Science and Catalysis Research

Adamantane (B196018) Derivatives in Polymer Chemistry

The incorporation of adamantane moieties into polymer structures imparts significant improvements in their physical and chemical properties. The bulkiness and rigidity of the adamantane group are key to these enhancements.

When adamantane derivatives are attached as pendant groups to a polymer backbone, they introduce significant steric hindrance. This bulkiness restricts the mobility and packing of polymer chains. epa.govresearchgate.net As a result, several material properties are notably enhanced.

Thermal Stability: The rigid adamantane structure increases the glass transition temperature (Tg) of polymers, which is the temperature at which the material transitions from a hard, glassy state to a softer, rubbery state. epa.govrsc.org For example, methacrylate (B99206) polymers containing adamantane groups exhibit higher thermal stability compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net

Mechanical Properties: The introduction of the adamantane cage enhances the stiffness and mechanical strength of the polymer. researchgate.net

Solubility: The hydrophobic and bulky nature of adamantane can improve the solubility of otherwise rigid-rod polymers in organic solvents. epa.gov

Optical Properties: Adamantane-containing polyimides have been shown to exhibit excellent optical transparency, making them suitable for optical and optoelectronic applications. rsc.org

| Property | Conventional Polymer (PMMA) | Adamantane-Containing Methacrylate Polymer | Enhancement Mechanism |

| Glass Transition Temp. (Tg) | Lower | Significantly Higher epa.govrsc.org | Restricted polymer chain motion due to bulky pendant group researchgate.net |

| Thermal Stability | Moderate | Improved researchgate.net | Rigid, thermally stable adamantane cage researchgate.net |

| Mechanical Stiffness | Lower | Higher researchgate.net | Tricyclic diamond-like structure limits chain movement researchgate.net |

| Optical Transparency | High | Excellent (>80% at 400 nm for polyimides) rsc.org | Aliphatic nature reduces charge-transfer complexes that cause color rsc.org |

The development of "smart" polymers that respond to external stimuli is a major goal in materials science. Adamantane's unique recognition properties are being exploited to create polymers with tunable and controllable characteristics. A key strategy involves the highly specific non-covalent interaction between adamantane and cyclodextrin (B1172386) molecules.

Conceptually, adamantane-based polymers serve as excellent scaffolds for drug delivery systems due to a combination of their structural and chemical properties. pensoft.netnih.gov The adamantane moiety can function in several ways:

As a Lipophilic Anchor: The inherent lipophilicity of adamantane allows it to act as a membrane anchor. nih.govnih.gov Adamantane-functionalized polymers or drugs can be stably incorporated into the lipid bilayer of liposomes, creating versatile and decorated drug delivery vehicles. nih.gov

As a Rigid Core: Adamantane can serve as the central core for building multi-arm or star-shaped polymers and dendrimers. pensoft.netmdpi.com This architecture allows for a high loading capacity of therapeutic agents and presents a multivalent surface that can be functionalized with targeting ligands. nih.gov Star-shaped polymers with an adamantane core have demonstrated superior stability compared to those with more flexible cores. mdpi.com

In Self-Assembled Systems: The strong host-guest interaction with molecules like cyclodextrins allows for the construction of self-assembled supramolecular systems. This can be used to create nanoparticles or micelles that encapsulate drugs and release them in response to specific triggers. pensoft.netnih.gov

These conceptual frameworks highlight the potential of adamantane-based polymeric systems to create more stable, efficient, and targeted drug carriers. pensoft.net

Adamantane Frameworks in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent bonds. The rigidity and well-defined tetrahedral geometry of the adamantane skeleton make it a premier building block for constructing highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). iucr.orgresearchgate.net

COFs are a class of porous crystalline polymers constructed from organic building units linked by strong covalent bonds. nih.govacs.org Their high porosity, low density, and thermal stability make them promising for applications in gas storage, separation, and catalysis. nih.govacs.org

Adamantane derivatives, particularly those functionalized at the four bridgehead positions (e.g., 1,3,5,7-tetrasubstituted adamantanes), are ideal for building three-dimensional (3D) COFs. acs.orgresearchgate.netresearchgate.net The tetrahedral arrangement of reactive groups on the adamantane core directs the formation of highly symmetric and porous networks, often with a diamondoid topology. researchgate.netrsc.org

Key research findings include:

High Surface Area: Adamantane-based COFs have been synthesized with exceptionally high BET surface areas, some exceeding 3400 m²/g. acs.orgnih.gov

Low Density: These frameworks are among the crystalline materials with the lowest densities, a desirable trait for lightweight gas storage materials. acs.org

Tunable Porosity: By using adamantane-based linkers of different lengths, the pore size of the resulting COF can be controlled. Mesoporous COFs with pore sizes up to ~33 Å have been achieved. acs.org

Non-Interpenetrated Structures: Researchers have successfully used rigid adamantane-derived molecules to construct non-interpenetrated COFs, which possess large open channels and a high free volume (up to 80%). digitellinc.com

| COF Building Block | Topology | BET Surface Area (m²/g) | Key Feature |

| Tetrakis(4-aminophenyl)adamantane | Diamond (dia) | 5511-6810 (Predicted) rsc.org | Exceptionally high predicted H₂ storage capacity rsc.org |

| Adamantane-based tetrahedral units | 2-fold interpenetrated dia | Up to 3470 acs.org | Large mesopores (~33 Å) and very low density acs.org |

| Adamantane-derived aldehyde (ADA-CHO) | Non-interpenetrated pts | N/A | High free volume (80%) and ordered isolation of functional groups digitellinc.com |

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked together by organic ligands. Adamantane carboxylates, such as 1,3-adamantanedicarboxylic acid or 1,3,5,7-adamantanetetracarboxylic acid, are excellent ligands for MOF construction. iucr.orgrsc.orgrsc.orgacs.org 3-Ethyladamantane-1-carboxylic acid fits into this class of rigid, functionalized linkers.

The rigid adamantane skeleton provides several advantages:

Structural Versatility: The defined geometry of adamantane carboxylates allows for the predictable construction of 1D, 2D, or 3D coordination polymers, depending on the ligand's functionality and the coordination preference of the metal ion. iucr.orgrsc.orgrsc.org

Modulation of Properties: The choice of metal ion (e.g., Zn(II), Co(II), Cd(II), Cu(II), Ag(I)) and the specific adamantane carboxylate ligand allows for fine-tuning of the final structure, topology, and properties of the framework. rsc.orgrsc.orgacs.orgacs.org

For example, a series of coordination polymers have been synthesized using 1,3-adamantanedicarboxylic acid and 1,3-adamantanediacetic acid with various metal ions, resulting in diverse structures ranging from 1D tubes to 2D undulating layers and complex 3D networks. rsc.orgrsc.org The use of mixed-ligand systems, combining adamantane carboxylates with other linkers like triazoles, further expands the structural possibilities, leading to novel heteroleptic frameworks. acs.org

Host-Guest Interactions and Self-Assembly Research

The adamantane moiety is a cornerstone in the field of supramolecular chemistry, particularly in the study of host-guest interactions and self-assembly. nih.govnih.gov The rigid and hydrophobic nature of the adamantane cage makes it an ideal guest for various molecular hosts, such as cyclodextrins and cucurbit[n]urils. nih.govnih.gov The introduction of an ethyl group and a carboxylic acid function at the 1 and 3 positions of the adamantane core, as in this compound, allows for further modulation of these interactions and the design of complex self-assembling systems.

Research has demonstrated that adamantane derivatives can form stable inclusion complexes with cyclodextrins, where the adamantyl group is encapsulated within the hydrophobic cavity of the cyclodextrin host. nih.gov This interaction is a driving force for the self-assembly of more complex architectures, such as liposomes and dendrimers, with potential applications in drug delivery and surface recognition. nih.gov The carboxylic acid group of this compound can participate in hydrogen bonding, further directing the self-assembly process and enabling the formation of well-defined supramolecular structures.

Catalysis with Adamantane-Containing Ligands and Scaffolds

The unique properties of the adamantane scaffold have been extensively exploited in the design of novel catalysts. researchgate.net Its rigidity and steric bulk are key features that influence the activity and selectivity of catalytic systems. researchgate.netresearchgate.net

Role of Adamantane's Structural Features in Catalyst Design (Rigidity, Steric Bulk)

The rigidity of the adamantane cage provides a well-defined and pre-organized framework for the attachment of catalytically active metal centers or organic functional groups. researchgate.net This structural integrity minimizes conformational flexibility, which can be advantageous in controlling the geometry of the catalyst's active site and, consequently, the stereochemical outcome of a reaction.

The steric bulk of the adamantyl group is another crucial factor. uq.edu.au In organometallic catalysis, bulky ligands are often employed to create a sterically hindered environment around the metal center. uq.edu.au This can promote the formation of coordinatively unsaturated species, which are often the active catalytic intermediates, and can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. uq.edu.au For example, adamantane-containing phosphine (B1218219) ligands have been shown to be highly effective in palladium-catalyzed cross-coupling reactions. uq.edu.au

Table 1: Comparison of Tolman Cone Angles for Common Phosphine Ligands

| Phosphine Ligand | Tolman Cone Angle (°) |

| P(t-Bu)₃ | 182 |

| Adamantyl-containing phosphines | Can be comparable to or exceed P(t-Bu)₃ depending on the specific structure |

| PPh₃ | 145 |

| PCy₃ | 170 |

This table illustrates the significant steric bulk that adamantyl groups can impart to phosphine ligands, a key factor in their catalytic performance. uq.edu.au

Organometallic and Transition Metal Catalysts Incorporating Adamantane

Adamantane derivatives, including those with carboxylic acid functionalities, have been successfully incorporated into a variety of organometallic and transition metal catalysts. researchgate.net These catalysts have found applications in a wide range of organic transformations. researchgate.net The adamantyl group can be part of a ligand that coordinates to a metal center or can be directly bonded to the metal.

Recent research has focused on the synthesis of tetranuclear palladium(II) complexes with adamantane-based ligands for catalytic applications. acs.org These complexes demonstrate how the adamantane scaffold can be used to create multinuclear catalytic systems with unique reactivity. acs.org Furthermore, adamantane-containing N-heterocyclic carbene (NHC) ligands have been developed and utilized in various catalytic reactions, highlighting the versatility of the adamantane framework in ligand design. nih.gov

Catalyst-Controlled Functionalization and Selectivity in Organic Reactions

The use of adamantane-containing catalysts can provide excellent control over the selectivity of organic reactions. acs.orgchemrxiv.orgchemrxiv.org The steric and electronic properties of the adamantyl group can influence the regioselectivity and stereoselectivity of a transformation.

A notable example is the catalyst-controlled C–H functionalization of adamantanes themselves. acs.orgchemrxiv.orgchemrxiv.orgacs.org By employing specific photoredox and hydrogen-atom transfer (HAT) catalysts, it is possible to selectively functionalize the strong tertiary C–H bonds of the adamantane core. acs.orgchemrxiv.orgchemrxiv.orgacs.org This approach allows for the direct introduction of functional groups at specific positions, overcoming the challenge of the inherent unreactivity of these bonds. acs.orgchemrxiv.orgchemrxiv.org The selectivity of these reactions can be tuned by modifying the catalyst structure, demonstrating the high level of control that can be achieved. acs.orgacs.org

Table 2: Catalyst-Controlled Selectivity in Adamantane Functionalization

| Catalyst System | Reactant | Product | Selectivity | Reference |

| Photoredox/HAT Catalyst Q-1 | Adamantane | 3-alkylated adamantane | High for 3° C-H bonds | acs.org |

| Quinone Photocatalysts | Adamantane | Mixture of products | Poor selectivity | acs.org |

| Decatungstate Photocatalyst | Adamantane | Mixture of products | Favors weaker C-H bonds | acs.org |

This table highlights the superior selectivity achieved with a specific amine-based catalyst system for the functionalization of adamantane's strong C-H bonds compared to other photocatalytic systems. acs.orgacs.org

Adamantane-Based Materials as Catalytic Supports

Beyond their use as ligands, adamantane-based materials are also being explored as supports for catalytic nanoparticles. rsc.orgresearchgate.net Covalent organic frameworks (COFs) constructed from adamantane building blocks can serve as robust and porous supports for metal catalysts. rsc.orgresearchgate.net

For instance, a COF synthesized from tetrakis-(4'-iodophenyl)adamantane has been used as a support for palladium and gold nanoparticles. rsc.org These supported metal nanoparticles exhibited enhanced catalytic activity and selectivity in the hydrogenation of nitrostyrene (B7858105) compared to catalysts supported on activated carbon. rsc.org The porous nature of the adamantane-based COF allows for good accessibility of the reactants to the active catalytic sites, while the rigid framework provides stability to the supported nanoparticles, preventing their aggregation and deactivation. rsc.orgresearchgate.net

This compound and its parent adamantane structure represent a powerful platform in modern material science and catalysis. Their unique structural features, including rigidity and steric bulk, enable the rational design of supramolecular assemblies and highly efficient and selective catalysts. From directing self-assembly through host-guest interactions to controlling the outcome of complex organic reactions and serving as robust catalyst supports, the applications of adamantane derivatives continue to expand, promising further innovations in these critical scientific domains.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule, including its geometry, electron distribution, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Intermolecular Interactions

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and energetics of molecular systems. For adamantane (B196018) derivatives, DFT calculations have been employed to study the nature and strength of intermolecular interactions, which are crucial for understanding their solid-state packing and behavior in different solvent environments. researchgate.nettandfonline.com

Studies on adamantane derivatives have shown that intermolecular interactions are often dominated by a network of weak non-covalent forces. researchgate.net For instance, in adamantane-1,3,4-thiadiazole hybrid derivatives, DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory have been used to optimize the structures of molecular dimers in both the gas phase and in solution. researchgate.net These studies help in quantifying the strengths of various intermolecular contacts.

For 3-Ethyladamantane-1-carboxylic acid, it is anticipated that the carboxylic acid groups will form strong hydrogen-bonded dimers, a common motif observed in the crystal structures of carboxylic acids. core.ac.ukcdnsciencepub.com DFT calculations would be able to predict the geometry and interaction energy of this dimer. The ethyl group at the 3-position would primarily engage in weaker van der Waals interactions. The table below presents hypothetical DFT-calculated interaction energies for a dimer of this compound, based on typical values for carboxylic acid dimers.

Table 1: Hypothetical DFT-Calculated Interaction Energies for a this compound Dimer

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Interacting Groups |

|---|---|---|

| Hydrogen Bonding | -15 to -20 | Carboxylic acid - Carboxylic acid |

| Van der Waals | -2 to -5 | Ethyl group - Adamantane cage |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing electron density to define chemical bonds and intermolecular interactions. pitt.edu QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points reveal the nature of the interaction.

In studies of adamantane derivatives, QTAIM has been used to characterize both intramolecular and intermolecular interactions. researchgate.net For example, in adamantane-1,3,4-thiadiazole hybrids, QTAIM analysis was performed on the electron density obtained from DFT calculations to estimate the strengths of various intermolecular contacts. researchgate.net The presence of a bond path between two atoms is a key indicator of an interaction. pitt.edu

For this compound, a QTAIM analysis would be expected to confirm the presence of strong O-H···O hydrogen bonds in the carboxylic acid dimer, characterized by a significant electron density and a negative Laplacian at the BCP. Weaker C-H···O and C-H···π interactions involving the adamantane cage and the ethyl group would also be identifiable through this method.

Analysis of Intermolecular Interactions and Conformation in Solid State

The solid-state structure of adamantane derivatives is often characterized by orientational disorder at room temperature. core.ac.uk For instance, adamantane-1-carboxylic acid crystallizes as a typical carboxylic acid dimer and exhibits an order-disorder phase transition upon cooling. core.ac.ukcdnsciencepub.com At room temperature, the adamantyl group can adopt two distinct orientations in a 60:40 ratio. cdnsciencepub.com

Simulation of Reaction Mechanisms and Kinetics

Computational simulations are invaluable for mapping out the reaction pathways and understanding the kinetics of chemical transformations. The functionalization of the adamantane cage often proceeds through radical or cationic intermediates due to the high strength of its C-H bonds. nih.govresearchgate.net

For instance, the photochemical alkylation of adamantane can be initiated by hydrogen atom transfer (HAT) from the adamantane cage to a photocatalyst. nih.gov The resulting adamantyl radical can then undergo further reactions. nih.gov Simulations of such processes would involve calculating the potential energy surface for the HAT reaction, identifying the transition state, and determining the activation energy. These calculations can help to explain the observed reactivity and selectivity.

Understanding Origins of Site Selectivity in C-H Functionalization

A key challenge in the chemistry of adamantane derivatives is achieving site-selective C-H functionalization. The adamantane cage possesses two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene (B1212753) bridges). The tertiary C-H bonds have a slightly lower bond dissociation energy (BDE) than the secondary C-H bonds (99 kcal/mol vs. 96 kcal/mol, respectively), but this small difference does not always lead to high selectivity. researchgate.net

Computational studies have been crucial in understanding the factors that govern site selectivity. For example, in photoredox-catalyzed C-H functionalization, the selectivity can be controlled by the choice of the hydrogen atom transfer catalyst. acs.org Computational modeling of the transition states for hydrogen abstraction from the tertiary versus the secondary positions can reveal the origins of this catalyst-controlled selectivity. acs.org These studies often show that steric and electronic factors of both the substrate and the catalyst play a significant role. For this compound, the presence of the ethyl group at a bridgehead position would likely introduce steric hindrance that could influence the accessibility of the adjacent C-H bonds to a catalyst or reagent.

Studies on the Energetics of Molecular Transformations

The energetics of molecular transformations, such as conformational changes and chemical reactions, can be effectively studied using computational methods. The bond dissociation energies (BDEs) of the C-H bonds in adamantane are a key factor in its reactivity. researchgate.net

Table 2: Bond Dissociation Energies (BDEs) of Adamantane C-H Bonds

| Bond Type | Bond Dissociation Energy (kcal/mol) |

|---|---|

| Tertiary (3°) C-H | 99 researchgate.net |

| Secondary (2°) C-H | 96 researchgate.net |

The rigid nature of the adamantane cage means that conformational changes are limited. However, the orientation of the carboxylic acid group and the ethyl group in this compound relative to the cage can be investigated computationally to determine the most stable conformers and the energy barriers for their interconversion.

Biological and Environmental Research Insights

Investigations into Enzyme Inhibition Mechanisms

While the broader class of adamantane (B196018) derivatives has been a source of various enzyme inhibitors, including inhibitors of 11β-hydroxysteroid dehydrogenase type 1 and dipeptidyl peptidase 4 (DPP-4), specific studies detailing the mechanisms of enzyme inhibition by 3-Ethyladamantane-1-carboxylic acid are not extensively documented in current scientific literature. researchgate.net The rigid, three-dimensional structure of the adamantane cage is a key pharmacophore that is often exploited in drug design, but the direct inhibitory action and mechanistic pathways for the 3-ethyl derivative remain an area for further investigation. researchgate.net

Characterization of Antimicrobial Activity (Antiviral, Antibacterial, Anti-inflammatory, Anticancer in Research Contexts)

Research into the specific antimicrobial and cytotoxic activities of this compound is limited. The adamantane scaffold is present in various compounds with demonstrated biological activities; however, direct evidence for the efficacy of this compound is not well-established in the reviewed literature.

Antiviral Activity: Derivatives of adamantane are known for their antiviral properties. ontosight.aigoogle.com For instance, other adamantane compounds have been investigated for activity against viruses such as filoviruses and Herpes Simplex Virus (HSV-1). google.comresearchgate.net However, specific antiviral assays and efficacy data for this compound itself are not prominently reported.

Antibacterial Activity: The parent compound, adamantane-1-carboxylic acid, has been shown to possess inhibitory activity against certain microorganisms, particularly Gram-positive bacteria. The proposed mechanism involves the alteration of bacterial cell membrane permeability. While this provides context for the chemical class, dedicated studies on the antibacterial spectrum and action of the 3-ethyl derivative are needed.

Anti-inflammatory and Anticancer Activity: Adamantane-containing molecules have been synthesized and evaluated for potential anti-inflammatory and anticancer properties. researchgate.net Some have been designed as selective inhibitors of enzymes relevant to inflammation, while others have been incorporated into structures targeting cancer cells. researchgate.netresearchgate.net Despite these broader explorations, research focusing specifically on this compound in these therapeutic contexts is not apparent in the available literature.

Modulation of Interactions with Biological Targets (Enzymes, Receptors, Proteins)

The interaction of this compound with specific biological targets such as enzymes, receptors, or proteins is not thoroughly characterized. The adamantane moiety is known to interact with various biological entities; for example, derivatives like Memantine act as NMDA receptor antagonists. researchgate.net Other adamantane-based compounds have been designed to bind to targets like the influenza M2 ion channel or the nuclear receptor Nur77. researchgate.netresearchgate.net These examples highlight the potential of the adamantane structure to engage in specific biological interactions, though such interactions have not been specifically elucidated for this compound.

Environmental Biotransformation Studies

Significant research has been conducted on the environmental fate of this compound, particularly its biotransformation in aquatic systems associated with industrial activities like oil sands extraction.

Studies have investigated the aerobic microbial biotransformation of this compound (referred to as 3EA in some literature), which is an environmentally relevant diamondoid carboxylic acid found in oil sands process-affected waters (OSPW). ontosight.ai In laboratory experiments using microbial communities from OSPW, approximately 50% of the initial this compound was transformed over a period of 33 days under aerobic conditions. ontosight.ai This demonstrates that the compound is not completely recalcitrant and can be degraded by native microbial populations.

| Compound | Inoculum Source | Percentage Transformed |

|---|---|---|

| This compound (3EA) | OSPW Test Pit Water (TPW) | 50% |

| Adamantane-1-carboxylic acid (A1CA) | OSPW Test Pit Water (TPW) | 71% |

During the aerobic biotransformation of this compound, hydroxylated derivatives have been identified as key metabolites. ontosight.ai One major metabolite was tentatively identified as 3-ethyladamantane-2-ol . ontosight.ai The accumulation of this metabolite was observed to be less than the total loss of the parent compound, which suggests that it is an intermediate that undergoes further transformation rather than a persistent dead-end product. ontosight.ai In separate studies involving unsuccessful chemical reactions, 3-hydroxyadamantane-1-carboxylic acid has also been observed as a product, highlighting the potential for hydroxylation at different positions of the adamantane cage.

The presence and biotransformation of adamantane carboxylic acids, including the 3-ethyl derivative, have been shown to cause shifts in the composition of microbial communities. ontosight.ai In enrichment cultures where these acids were the sole source of carbon and energy, the bacterial community became dominated by species of the genus Pseudomonas. ontosight.ai Specifically, Pseudomonas stutzeri was identified as a key organism that flourished in the presence of either adamantane-1-carboxylic acid or this compound, indicating its potential role in the degradation pathway of these compounds in the environment. ontosight.ai

Future Research Directions and Outlook

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of adamantane (B196018) derivatives has traditionally relied on methods that can be complex and environmentally demanding. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes to 3-Ethyladamantane-1-carboxylic acid and its analogues.

A promising area of investigation is the application of direct C-H functionalization . This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.govrsc.org Research into photoredox and H-atom transfer catalysis has shown success in the selective functionalization of the strong C-H bonds in adamantanes, and these methods could be adapted for the introduction of the ethyl group at the 3-position. researchgate.net

Furthermore, the development of green synthetic methods is a critical future direction. This includes the use of solvent-free reaction conditions and environmentally benign catalysts. nih.gov For instance, the Biginelli reaction, a multi-component reaction, has been successfully employed for the green synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives and could inspire similar sustainable approaches for the synthesis of this compound. nih.gov

Exploration of New Functionalization Strategies for Complex Architectures

The adamantane cage of this compound presents multiple sites for further functionalization, allowing for the creation of complex molecular architectures with tailored properties.

Future research will likely explore a variety of radical-based functionalization reactions . These methods have proven effective for converting diamondoid C-H bonds to C-C bonds, enabling the introduction of diverse functional groups such as alkenes, alkynes, and arenes. nih.govrsc.org Applying these strategies to this compound could yield a library of novel compounds with potential applications in medicinal chemistry and materials science.

Another key area is the polyfunctionalization of the adamantane core. Investigations into introducing multiple functional groups onto the adamantane cage have shown that specific and controlled functionalization is achievable. dtic.mil This opens up possibilities for creating multifunctional molecules based on the this compound scaffold.

Advanced Materials Design Leveraging Adamantane's Unique Properties

The inherent rigidity, thermal stability, and lipophilicity of the adamantane unit make it an attractive building block for the design of advanced materials.

Future research will focus on incorporating this compound into various polymeric materials . Adamantane derivatives have been used to enhance the properties of polymers, and the carboxylic acid functionality of the target compound provides a convenient handle for polymerization reactions. wikipedia.orggoogle.com The resulting polymers could exhibit improved thermal stability, mechanical strength, and specific optical properties.

The compound also holds promise in the development of drug delivery systems . The adamantane moiety can act as an anchor in lipid bilayers of liposomes, facilitating targeted drug delivery and surface recognition. nih.gov The ethyl and carboxylic acid groups could be further modified to attach specific ligands or therapeutic agents.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers a powerful tool to understand and predict the chemical behavior of molecules, guiding experimental efforts.

Future research should employ molecular dynamics simulations and other computational methods to investigate the geometric and electronic structure of this compound and its derivatives. acs.org Such studies can provide insights into the stability of different conformations and the distribution of electron density, which are crucial for understanding reactivity.

Computational studies of the adamantane cation have revealed its high stability and have been used to simulate its spectroscopy and fragmentation dynamics. researchgate.net Similar theoretical investigations on the carbocation and radical intermediates derived from this compound can help in predicting the regioselectivity of functionalization reactions and in designing more efficient synthetic pathways.

Expanded Research into Environmental Fate and Bioremediation Potential

As the use of adamantane derivatives in various applications grows, understanding their environmental impact becomes increasingly important.

Future research should focus on the environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation. While adamantane itself is a naturally occurring hydrocarbon found in petroleum, the introduction of functional groups can significantly alter its environmental behavior. wikipedia.org

Furthermore, investigating the bioremediation potential for adamantane-based compounds is a crucial area for future exploration. Identifying microorganisms or enzymatic pathways capable of degrading the rigid adamantane cage would be a significant step towards developing sustainable disposal methods for these compounds and mitigating their potential environmental impact.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyladamantane-1-carboxylic acid, and what are their comparative advantages?

- Methodological Answer : The synthesis typically involves functionalization of the adamantane core. For example:

- Carboxylation : Direct carboxylation of 3-ethyladamantane using strong acids (e.g., sulfuric acid) or Friedel-Crafts acylation followed by oxidation .

- Derivatization : Substitution of pre-functionalized adamantane derivatives (e.g., brominated intermediates) with ethyl groups, followed by carboxylation .

- Yield Optimization : Reactions in anhydrous solvents (e.g., dichloromethane) under inert atmospheres improve yields (typically 60-75%) by minimizing side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl group at C3, carboxylate at C1). Adamantane derivatives exhibit distinct bridgehead proton signals (δ 1.8–2.2 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, C–C bond angles in adamantane derivatives are typically ~109.5°, consistent with tetrahedral geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for : 208.1463) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug Design : Serves as a rigid scaffold for neuroactive compounds (e.g., analogs of memantine) due to adamantane’s lipid solubility and blood-brain barrier penetration .

- Enzyme Inhibition : The carboxylate group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), studied via kinetic assays and molecular docking .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). Adamantane-carboxylic acids are stable in acidic conditions (pH 2–6) but hydrolyze slowly in alkaline media (pH >8) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, consistent with adamantane derivatives .

- Storage Recommendations : Store in airtight containers at –20°C to prevent oxidation; use desiccants to avoid hygroscopic degradation .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility (e.g., chair-to-boat transitions in adamantane derivatives causing signal splitting) .

- Isotopic Labeling : -labeling clarifies ambiguous carboxylate carbon signals in crowded spectra .

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) to assign contentious peaks .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For adamantane derivatives, values often range 10–100 µM .

- Molecular Dynamics Simulations : Simulate ligand-enzyme binding (e.g., using GROMACS) to identify key interactions (e.g., hydrogen bonding with catalytic residues) .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to validate predicted binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。